molecular formula C11H8N2O3S B11807463 5-(3-Nitrophenyl)furan-2-carbothioamide

5-(3-Nitrophenyl)furan-2-carbothioamide

Cat. No.: B11807463
M. Wt: 248.26 g/mol
InChI Key: ZDYYQOOAGFKAII-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Carbothioamide Functional Groups in Organic Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. It is a fundamental structural unit found in numerous natural products and synthetic compounds with a wide spectrum of biological activities. numberanalytics.comijabbr.comutripoli.edu.ly In medicinal chemistry, the furan nucleus is considered a "privileged scaffold" because its derivatives have shown antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net Its aromaticity is less than that of benzene (B151609), which makes it susceptible to various reactions like electrophilic substitution and cycloaddition, rendering it a versatile building block in organic synthesis. numberanalytics.comacs.org The oxygen atom in the furan ring can also act as a hydrogen bond acceptor, contributing to molecular interactions. ijabbr.comutripoli.edu.ly

The carbothioamide group, also known as a thioamide, is a sulfur analog of an amide. This functional group is significant in the synthesis of various heterocyclic compounds. nih.gov Carbothioamide derivatives and related structures like thiosemicarbazides are known to exhibit a broad range of biological activities, including antioxidant, antimicrobial, and anticancer effects. nih.govnih.govacs.org The presence of both sulfur and nitrogen atoms allows the carbothioamide group to act as an effective chelating ligand for metal ions and to participate in hydrogen bonding, which are crucial for interactions with biological targets. nih.gov

Interactive Table 1: Biological Activities Associated with Furan and Carbothioamide Scaffolds
ScaffoldAssociated Biological Activities
Furan Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Anticancer, Antioxidant ijabbr.comutripoli.edu.lyresearchgate.net
Carbothioamide Anticancer, Antimicrobial, Antioxidant, Antiviral, Anti-inflammatory nih.govnih.govacs.org

The Role of Nitrophenyl Substituents in Modulating Molecular Properties

The nitrophenyl group, and specifically the nitro (NO₂) group, is a powerful modulator of a molecule's physicochemical properties. As a strong electron-withdrawing group, it significantly influences the electronic distribution within the aromatic system to which it is attached. researchgate.net This electronic effect can alter the reactivity of the entire molecule. For instance, electron-withdrawing groups can increase the acidity of nearby protons and influence the rates of chemical reactions.

In the context of medicinal chemistry, the nitro group can impact a molecule's biological activity in several ways. Its presence can enhance binding affinity to target proteins or enzymes through favorable electronic interactions. mdpi.com Furthermore, the nitro group's ability to be reduced under hypoxic conditions is a key feature in the design of bioreductive drugs, particularly in cancer therapy and for targeting anaerobic bacteria. researchgate.net While the nitro group itself can sometimes be associated with toxicity, its electron-withdrawing properties and potential for specific interactions are often strategically employed in drug design. researchgate.net The position of the nitro group (ortho, meta, or para) on the phenyl ring also plays a critical role in determining its precise influence on the molecule's spatial and electronic characteristics.

Interactive Table 2: Influence of Key Functional Groups on Molecular Properties
Functional GroupKey Physicochemical InfluencePotential Impact in Medicinal Chemistry
Furan Ring Aromaticity, planarity, hydrogen bond acceptor. ijabbr.comacs.orgServes as a versatile scaffold for diverse biological targets. numberanalytics.comutripoli.edu.ly
Carbothioamide Hydrogen bond donor/acceptor, metal chelation. nih.govKey pharmacophore for various activities, including antimicrobial and anticancer. nih.govacs.org
Nitrophenyl Strong electron-withdrawing effect, polarity. researchgate.netModulates binding affinity, potential for bioreductive activation. researchgate.netmdpi.com

Overview of Current Research Trends in Substituted Furan-2-carbothioamide (B93836) Chemistry

Research into substituted furan-2-carboxamides and their thioamide analogs, furan-2-carbothioamides, is an active area of investigation, primarily driven by the search for new therapeutic agents. The synthetic versatility of the furan scaffold allows for the introduction of a wide array of substituents at various positions, enabling the generation of large libraries of compounds for biological screening. nih.govmdpi.com

Recent studies have focused on the synthesis of novel furan-2-carboxamide and carbothioamide derivatives and their evaluation for a range of biological activities. For example, researchers have explored these compounds as potential antibiofilm agents against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov Other investigations have identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease, highlighting their potential as antiviral agents. nih.gov The synthesis of N-aryl-5-aryl-2-furoamides has also been explored, with preliminary tests on their effects on plant growth. jlu.edu.cn This body of research underscores the continued interest in the furan-2-carbothioamide core as a template for discovering new molecules with diverse applications. The strategic combination of different aryl substituents on the furan ring with the carbothioamide functional group remains a promising approach in modern medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

5-(3-nitrophenyl)furan-2-carbothioamide

InChI

InChI=1S/C11H8N2O3S/c12-11(17)10-5-4-9(16-10)7-2-1-3-8(6-7)13(14)15/h1-6H,(H2,12,17)

InChI Key

ZDYYQOOAGFKAII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 5 3 Nitrophenyl Furan 2 Carbothioamide

Strategic Design of Synthesis Pathways for 5-(3-Nitrophenyl)furan-2-carbothioamide

The construction of the target molecule is typically approached through multi-step sequences that allow for the precise installation of the required functional groups onto the furan (B31954) ring. The strategic design often involves deciding whether to build the substituted furan ring from acyclic precursors or to functionalize a pre-existing furan core.

Direct functionalization is a common and powerful strategy for synthesizing derivatives of this compound. This approach begins with a furan ring, which is then sequentially substituted at the C2 and C5 positions.

A prominent pathway involves an initial carbon-carbon bond-forming reaction to attach the 3-nitrophenyl group at the 5-position of a furan-2-carbaldehyde or furan-2-carboxylic acid derivative. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-suited for this purpose. For instance, 5-bromofuran-2-carbaldehyde can be reacted with (3-nitrophenyl)boronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) to yield 5-(3-nitrophenyl)furan-2-carbaldehyde (B76496) nih.gov.

Alternatively, the Meerwein arylation reaction offers another route. This method uses a diazonium salt, generated from 3-nitroaniline (B104315), which then reacts with furan-2-carbaldehyde in the presence of a copper salt catalyst to form the 5-aryl-substituted furan intermediate rdd.edu.iq.

Once the 5-(3-nitrophenyl)furan-2-carbaldehyde intermediate is secured, the final step is the conversion of the aldehyde group into a carbothioamide. This is typically achieved through a condensation reaction with thiosemicarbazide, often catalyzed by an acid, to form the desired 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide structure nih.govrdd.edu.iq. Another method involves the conversion of a corresponding carboxylic acid to the thioamide using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) vulcanchem.com.

Synthetic StepReaction TypeKey ReagentsIntermediate/Product
Arylation of Furan RingSuzuki-Miyaura Coupling5-bromofuran-2-carbaldehyde, (3-nitrophenyl)boronic acid, Pd(PPh₃)₄5-(3-nitrophenyl)furan-2-carbaldehyde
Arylation of Furan RingMeerwein ArylationFuran-2-carbaldehyde, 3-nitroaniline (diazotized), CuCl₂5-(3-nitrophenyl)furan-2-carbaldehyde
Carbothioamide FormationCondensation5-(3-nitrophenyl)furan-2-carbaldehyde, ThiosemicarbazideThis compound derivative
Carbothioamide FormationThionation5-(3-nitrophenyl)furan-2-carboxylic acid, Lawesson's reagent or P₄S₁₀This compound

Optimized Reaction Conditions and Efficiency in this compound Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the optimization of reaction conditions, including the choice of solvents, catalysts, and energy sources.

Catalysis is central to the key transformations in the synthesis of the target molecule. As mentioned, palladium complexes are crucial for Suzuki-Miyaura cross-coupling reactions, while copper salts are employed in Meerwein arylations nih.govrdd.edu.iq. The thionation of a carboxylic acid or its derivative to a carbothioamide is often performed using specific thionating agents like phosphorus pentasulfide or Lawesson's reagent in an inert, high-boiling solvent such as toluene (B28343) vulcanchem.com.

The selection of a solvent can significantly influence reaction outcomes, affecting reactant solubility, reaction rates, and even product selectivity. For instance, condensation reactions to form the carbothioamide from an aldehyde are frequently carried out in polar protic solvents like ethanol, which can facilitate the reaction and precipitation of the product mdpi.comresearchgate.net. The optimization process often involves screening various solvents to find the ideal medium that maximizes yield and minimizes side reactions, a common practice in the synthesis of complex heterocyclic systems researchgate.netrsc.org.

Reaction StepCatalyst/ReagentTypical SolventPurpose
Suzuki-Miyaura CouplingPd(PPh₃)₄DME/Water or Toluene/Ethanol/WaterCatalyzes C-C bond formation.
Meerwein ArylationCuCl₂Acetone/WaterCatalyzes radical addition of diazonium salt.
ThionationLawesson's Reagent / P₄S₁₀Toluene or DioxaneProvides a high-boiling, non-reactive medium.
CondensationAcid catalyst (e.g., HCl, Acetic Acid)EthanolFacilitates imine formation and product isolation.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes mdpi.comnih.gov. In the synthesis of related 5-nitrofuran derivatives, microwave energy has been successfully used to drive the condensation reaction between 5-nitro-2-furfural and various thiosemicarbazides, yielding the final products efficiently researchgate.net. This non-classical heating method provides uniform and rapid heating, often leading to cleaner reactions with fewer byproducts compared to conventional solvothermal methods mdpi.com.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours (e.g., 4-12 h) vulcanchem.commdpi.comMinutes (e.g., 15-20 min) researchgate.netmdpi.com
Energy InputIndirect, slow heating of reaction vesselDirect, rapid heating of polar molecules
YieldsVariable to goodOften comparable or higher mdpi.com
Side ReactionsMore prevalent due to prolonged heatingOften reduced due to short reaction times

Multi-component Reactions for Furan-2-carbothioamide (B93836) Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all reactants. MCRs are highly valued for their atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds researchgate.net.

Advanced Purification and Isolation Techniques for this compound

The purification and isolation of this compound to a high degree of purity is crucial for its subsequent characterization and use. While standard techniques such as recrystallization and conventional column chromatography are initially employed, advanced techniques may be necessary to remove closely related impurities or to achieve analytical-grade purity.

Conventional Purification Methods:

Initial purification of the crude product is typically achieved through recrystallization from a suitable solvent system. The choice of solvent is determined by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room temperature or below.

Flash column chromatography is another standard method for purification. jocpr.com For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used.

Advanced Chromatographic Techniques:

For challenging separations, more advanced and higher-resolution chromatographic techniques are employed:

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the final purification of the target compound. nih.govjocpr.com Both normal-phase and reverse-phase HPLC can be utilized. For a polar aromatic compound, reverse-phase HPLC using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective. sielc.comnih.gov The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of impurities with very similar retention times.

Supercritical Fluid Chromatography (SFC): SFC is a type of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. jocpr.com It is particularly advantageous for the purification of moderately polar to polar compounds and can offer faster separations and reduced solvent consumption compared to HPLC. The polarity of the mobile phase can be adjusted by adding a co-solvent such as methanol.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for the purification of very polar compounds that are not well-retained in reverse-phase chromatography. biotage.comresearchgate.net It utilizes a polar stationary phase (such as silica or an amine-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent like water. This technique could be applicable if polar impurities are present in the crude product.

The selection of the most appropriate advanced purification technique depends on the nature of the impurities and the desired scale of purification. The following table summarizes these advanced techniques:

TechniqueStationary Phase ExamplesMobile Phase ExamplesBest Suited For
Preparative High-Performance Liquid Chromatography (HPLC)C18, C8 (Reverse-Phase)Water/Acetonitrile, Water/MethanolHigh-purity isolation, separation of closely related impurities. nih.govjocpr.com
Supercritical Fluid Chromatography (SFC)Silica, Diol, AminoSupercritical CO₂ with a polar co-solvent (e.g., Methanol)Fast and green purification of moderately polar compounds, chiral separations. jocpr.com
Hydrophilic Interaction Liquid Chromatography (HILIC)Silica, Amine, DiolAcetonitrile/WaterPurification of highly polar compounds and removal of polar impurities. biotage.comresearchgate.net

Following purification by one of these advanced methods, the isolated fractions containing the pure compound are combined, and the solvent is removed under reduced pressure. The purity of the final product should be confirmed by analytical techniques such as analytical HPLC, NMR spectroscopy, and mass spectrometry.

Advanced Structural Characterization and Spectroscopic Elucidation of 5 3 Nitrophenyl Furan 2 Carbothioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-(3-nitrophenyl)furan-2-carbothioamide is anticipated to exhibit distinct signals corresponding to the aromatic protons of the furan (B31954) and nitrophenyl rings, as well as the protons of the carbothioamide group. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the thioamide moiety, as well as the aromaticity of the heterocyclic and benzene (B151609) rings.

The protons of the furan ring are expected to appear as doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The protons on the nitrophenyl ring will likely resonate at lower fields, between δ 7.5 and 8.5 ppm, due to the deshielding effect of the nitro group. The two protons of the thioamide (-CSNH₂) group are expected to be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Furan-H3 7.0 - 7.4 d
Furan-H4 6.8 - 7.2 d
Nitrophenyl-H2' 8.3 - 8.6 s
Nitrophenyl-H4' 7.8 - 8.1 d
Nitrophenyl-H5' 7.6 - 7.9 t
Nitrophenyl-H6' 8.1 - 8.4 d

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon of the thioamide group (C=S) is characteristically found at a very low field, often in the range of δ 180-200 ppm. The aromatic carbons of the furan and nitrophenyl rings will appear in the typical aromatic region of δ 110-160 ppm. The carbon atoms directly attached to the electron-withdrawing nitro group and the furan ring will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=S 180 - 195
Furan-C2 145 - 155
Furan-C3 115 - 125
Furan-C4 110 - 120
Furan-C5 150 - 160
Nitrophenyl-C1' 130 - 140
Nitrophenyl-C2' 120 - 130
Nitrophenyl-C3' 145 - 155
Nitrophenyl-C4' 120 - 130
Nitrophenyl-C5' 125 - 135

Note: Predicted values are based on the analysis of analogous compounds and computational models.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling between adjacent protons, for instance, between the H3 and H4 protons of the furan ring and among the protons of the nitrophenyl ring. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could provide information about longer-range C-H couplings, helping to piece together the entire molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the thioamide group should appear as one or two bands in the region of 3400-3100 cm⁻¹. The C=S stretching vibration is typically observed in the range of 1200-1050 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the furan and phenyl rings will appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C=S bond, which often gives a strong Raman signal.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Thioamide) 3400 - 3100 Medium-Strong
Aromatic C-H Stretch 3100 - 3000 Medium
Asymmetric NO₂ Stretch ~1530 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
Symmetric NO₂ Stretch ~1350 Strong

Mass Spectrometry: Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₈N₂O₃S), the calculated molecular weight is 248.26 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 248 would be expected. The fragmentation pattern would likely involve characteristic losses. The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). Cleavage of the bond between the furan and the nitrophenyl ring could lead to fragments corresponding to the nitrophenyl cation (m/z 123) and the furan-2-carbothioamide (B93836) radical cation (m/z 125). Further fragmentation of the furan-2-carbothioamide portion could involve the loss of the thioamide group or parts of it.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion
248 [M]⁺˙
202 [M - NO₂]⁺
123 [C₆H₄NO₂]⁺

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure data for this compound is publicly available, analysis of a closely related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, reveals key structural features that can be extrapolated. mdpi.com

It is expected that the furan and nitrophenyl rings in this compound would be nearly coplanar to maximize π-conjugation. The thioamide group may exhibit some degree of rotation around the C-C bond connecting it to the furan ring. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the thioamide N-H protons and the oxygen atoms of the nitro group or the sulfur atom of the thioamide, as well as π-π stacking interactions between the aromatic rings. Such an analysis would provide precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's solid-state conformation.

Table 5: List of Compounds Mentioned

Compound Name
This compound
5-(4-nitrophenyl)furan-2-carboxylic acid

Determination of Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a distinctive arrangement of its constituent aromatic and heterocyclic rings. The furan and nitrophenyl rings are not coplanar, exhibiting a significant dihedral angle between their planes. This twisted conformation is a result of steric hindrance and electronic effects between the two ring systems.

Table 1: Selected Torsional Angles in Related Furan Derivatives

Torsional AngleValue (°)
Aryl-FuranVariable, often significant
Furan-CarbothioamideNear planar

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The carbothioamide group acts as both a hydrogen bond donor (N-H) and acceptor (C=S), facilitating the formation of robust hydrogen-bonded synthons. These interactions are fundamental to the formation of the supramolecular architecture.

In analogous furan and thiophene (B33073) carboxamide compounds, hydrogen bonding interactions have been shown to play a more significant role in the stabilization of the supramolecular architecture compared to π-based interactions. scispace.comrsc.org The specific nature of these hydrogen bonds, whether they are of the N-H⋯S, N-H⋯O, or C-H⋯O type, dictates the connectivity and dimensionality of the resulting network. Theoretical analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can further elucidate the nature of these hydrogen bonds, distinguishing between closed-shell and shared interactions. rsc.org

Crystal Packing Features and Supramolecular Architecture

The interplay of hydrogen bonding and other weak intermolecular forces, such as π-π stacking interactions, directs the three-dimensional arrangement of molecules in the crystal. The twisted conformation of the molecule influences how the aromatic rings can interact with each other. In similar structures, π-π stacking interactions, with centroid-centroid distances around 3.8 Å, can lead to the formation of chains or layers within the crystal lattice. nih.gov

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

To quantitatively assess the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close contact.

For related heterocyclic compounds, Hirshfeld surface analysis has revealed that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C interactions are often the most significant contributors to the crystal packing. nih.govnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these contacts.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Related Compound

Interaction TypeContribution (%)
O⋯H/H⋯O40.1
H⋯H27.5
C⋯H/H⋯C12.4
Other20.0

Data from a related N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide structure. nih.gov

Energy Frameworks for Crystal Stability Studies

Energy framework analysis provides a visual and quantitative understanding of the energetic landscape of the crystal packing. By calculating the interaction energies between molecular pairs, it is possible to identify the dominant forces contributing to the stability of the crystal lattice. These frameworks typically show that the stabilization is dominated by either electrostatic or dispersion energies. researchgate.netmdpi.com

Computational and Theoretical Investigations of 5 3 Nitrophenyl Furan 2 Carbothioamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to determine various molecular properties with high accuracy.

Global and Local Reactivity DescriptorsDerived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity.researchgate.netThese include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. nih.gov Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily a molecule can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

These parameters are crucial for predicting how the molecule will behave in chemical reactions. researchgate.netresearchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic properties. researchgate.netnih.gov

IR Spectroscopy: Calculations can determine the vibrational frequencies corresponding to different molecular motions (stretching, bending). These theoretical frequencies are often scaled to correct for systematic errors and can be compared with experimental FT-IR spectra to confirm the molecular structure. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. This is invaluable for interpreting experimental NMR data and assigning signals to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, providing insight into the molecule's electronic properties. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, like the one connecting the furan (B31954) and nitrophenyl rings in 5-(3-Nitrophenyl)furan-2-carbothioamide, can exist in different spatial arrangements called conformations. sciforum.net Conformational analysis involves exploring the molecule's potential energy surface by systematically rotating these bonds to identify all possible stable conformers and the energy barriers between them. researchgate.net This helps determine the most predominant conformation at equilibrium and understand the molecule's flexibility, which can be crucial for its biological activity and interactions with other molecules.

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms of this compound would likely focus on the reactivity of the furan ring, the carbothioamide group, and the influence of the nitrophenyl substituent. Density Functional Theory (DFT) is a common computational method used to explore potential energy surfaces and elucidate reaction pathways.

Computational studies on related furan derivatives have explored their participation in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net For this compound, theoretical calculations could predict its reactivity as a diene. Such studies would involve mapping the energy profile of the reaction, identifying the transition state, and calculating the activation energy. The nature of substituents on the furan ring is known to dictate the regioselectivity of these reactions. researchgate.net For instance, electron-withdrawing groups, like the 3-nitrophenyl group, can influence the electronic properties of the furan ring and, consequently, the activation barriers of cycloaddition reactions. researchgate.net

The thioamide group is a versatile functional group that can participate in various reactions, including the synthesis of other heterocyclic compounds. mdpi.comacs.org Theoretical models can be employed to study the mechanisms of such transformations. For example, a computational study on the synthesis of dihydrothiophenes from β-ketothioamides proposed a mechanism involving a cascade of reactions, including C(sp³)–H insertion and intramolecular conjugate addition. acs.org Similar computational approaches could be applied to this compound to predict its potential for analogous transformations. These calculations would help in understanding the stability of intermediates and the feasibility of different reaction pathways.

A key aspect of mechanistic studies is the characterization of transition states. Computational methods can determine the geometry and energy of these transient structures. For thioamide-containing molecules, theoretical calculations have been used to understand conformational preferences and rotational barriers, which are crucial for their reactivity. researchgate.netnih.gov The table below presents hypothetical data illustrating the kind of information that could be obtained from a computational study on a reaction involving a thioamide derivative.

Reaction StepCalculated Activation Energy (kcal/mol)Key Bond Distances in Transition State (Å)
Nucleophilic attack on thioamide carbon15.2C-S: 1.85, C-Nu: 2.10
Ring closure10.5C-C: 2.25, C-S: 2.50

This table is illustrative and does not represent experimental data for this compound.

Solvent Effects on Electronic and Spectroscopic Properties via Computational Models

The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are widely used to study these solvent effects. rsc.orgamazonaws.com

For this compound, the presence of the nitro group and the extended π-system suggests that its electronic absorption spectrum would be sensitive to solvent polarity. This phenomenon, known as solvatochromism, can be predicted computationally. Theoretical calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is related to the electronic transition energies and, consequently, the absorption wavelength. researchgate.net

Studies on similar nitroaromatic compounds have shown that increasing solvent polarity can lead to either a red shift (bathochromism) or a blue shift (hypsochromism) in the absorption maximum, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent. rsc.orgamazonaws.com For instance, a computational study on 2-(2-nitrovinyl) furan revealed that while solvent polarity did not significantly alter the structural parameters, it did cause a redistribution of electron density. researchgate.net The change in dipole moment upon excitation is a key factor in determining the extent of solvatochromism.

The following table provides hypothetical data on the calculated electronic properties of a nitrophenyl-furan derivative in different solvents, illustrating the insights that can be gained from such computational models.

SolventDielectric ConstantCalculated λmax (nm)HOMO-LUMO Gap (eV)Calculated Dipole Moment (Debye)
Hexane (B92381)1.883503.544.2
Dichloromethane8.933653.405.8
Acetonitrile (B52724)37.53723.336.5
Water80.13783.287.1

This table is illustrative and based on general trends observed for similar compounds; it does not represent experimental data for this compound.

These computational models can also provide insights into the nature of the electronic transitions. For example, they can distinguish between π → π* and n → π* transitions, which often exhibit different sensitivities to solvent polarity. amazonaws.com By analyzing the molecular orbitals involved in the electronic excitation, a deeper understanding of the photophysical properties of this compound can be achieved.

Chemical Reactivity and Derivatization Pathways of 5 3 Nitrophenyl Furan 2 Carbothioamide

Reactivity of the Furan (B31954) Heterocycle in the Presence of a Nitrophenyl Substituent

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. pearson.com However, the presence of the strongly deactivating 3-nitrophenyl group at the 5-position significantly modulates this reactivity.

Furan typically undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions due to the greater stabilization of the intermediate carbocation. quora.com In 5-(3-nitrophenyl)furan-2-carbothioamide, the C5 position is already substituted. The strong electron-withdrawing effect of the 3-nitrophenyl group deactivates the furan ring towards electrophilic attack. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to unsubstituted furan, often requiring harsher reaction conditions. libretexts.org

When electrophilic substitution does occur, it is expected to proceed at the available C3 or C4 positions. The directing effects of the carbothioamide and nitrophenyl groups would determine the precise regioselectivity. Given that the carbothioamide group at C2 may also influence the electron density of the ring, the outcome of such reactions can be complex.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Substituted Furans

Reaction Reagents Expected Product Position Reference
Nitration HNO₃/H₂SO₄ C3 or C4 libretexts.org
Halogenation Br₂ in dioxane C3 or C4 pearson.com

The electron-deficient nature of the furan ring, enhanced by the nitrophenyl substituent, could make it susceptible to nucleophilic attack, potentially leading to ring-opening or transformation reactions. While less common for furans than for more electron-deficient heterocycles, powerful nucleophiles might induce such transformations under specific conditions. Research on related benzofuran (B130515) derivatives has shown that the furan ring can participate in various cycloaddition and ring-opening reactions. researchgate.net

Transformations of the Carbothioamide Moiety

The carbothioamide group (-CSNH₂) is a versatile functional group that can undergo reactions at both the sulfur and nitrogen atoms.

The sulfur atom of the carbothioamide is nucleophilic and can be readily alkylated or acylated. Treatment with alkyl halides in the presence of a base typically yields S-alkylated products (isothioamides). These reactions are common for thioamide-containing compounds. For instance, research on 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, a related compound with a thiol group, demonstrated successful S-substitution with various electrophiles. researchgate.net

Table 2: Potential S-Alkylation and S-Acylation Reactions

Reagent Type Example Reagent Potential Product
Alkyl Halide Methyl iodide S-methyl-5-(3-nitrophenyl)furan-2-carboximidothioate

Note: This table illustrates representative reactions based on the known reactivity of thioamides.

The nitrogen atom of the carbothioamide is also nucleophilic and can participate in various reactions. It can be acylated, sulfonylated, or react with aldehydes and ketones to form Schiff bases. The reactivity of the nitrogen can be influenced by the electronic effects of the furan ring and the nitrophenyl substituent. Studies on furan-2-carboxamides have demonstrated a wide range of derivatization possibilities at the amide nitrogen. nih.gov Furthermore, cyclization reactions involving both the nitrogen and sulfur atoms are a common feature of thioamides, leading to the formation of various heterocyclic systems like thiazoles.

Chemical Conversions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that can be chemically transformed into a variety of other functional groups, significantly altering the properties of the molecule. nih.govmdpi.com

The most common transformation of an aromatic nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 5-(3-aminophenyl)furan-2-carbothioamide would be a valuable intermediate for further derivatization, such as diazotization followed by substitution reactions.

The strong electron-withdrawing nature of the nitro group also activates the phenyl ring towards nucleophilic aromatic substitution (SNAr), particularly for substituents positioned ortho and para to the nitro group. sci-hub.se While the nitro group in this compound is in a meta position relative to the furan substituent, its activating effect can still facilitate nucleophilic displacement of other leaving groups on the phenyl ring, should they be present.

Table 3: Common Chemical Conversions of the Aromatic Nitro Group

Reaction Reagents Product Functional Group Reference
Reduction H₂, Pd/C Amino (-NH₂) nih.gov
Reduction Sn, HCl Amino (-NH₂) nih.gov

Note: This table outlines well-established transformations of the nitro group on aromatic rings.

Reduction Reactions of the Nitro Moiety

The nitro group of this compound is a prime site for reduction, a common and versatile transformation in organic synthesis. The reduction can yield various products, most notably the corresponding amine, 5-(3-aminophenyl)furan-2-carbothioamide, which serves as a crucial intermediate for further functionalization. The choice of reducing agent and reaction conditions determines the extent of reduction and the final product.

Common Reduction Methods:

A variety of reagents and catalytic systems are available for the selective reduction of aromatic nitro compounds. These methods are generally applicable to this compound, with the primary goal of selectively reducing the nitro group without affecting the furan ring or the carbothioamide moiety.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The choice of solvent can vary, with ethanol, methanol (B129727), and ethyl acetate (B1210297) being common options.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in concentrated HCl is a particularly effective reagent for this transformation.

Transfer Hydrogenation: In this approach, a hydrogen donor molecule is used in conjunction with a catalyst. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCOONH₄), and sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst.

The successful reduction of the nitro group opens up avenues for a wide range of subsequent reactions, including diazotization followed by coupling reactions, acylation, and alkylation of the newly formed amino group.

Reagent/SystemProductTypical Conditions
H₂, Pd/C5-(3-Aminophenyl)furan-2-carbothioamideEthanol or Methanol, Room Temperature, Atmospheric Pressure
SnCl₂·2H₂O / conc. HCl5-(3-Aminophenyl)furan-2-carbothioamideEthanol, Reflux
Fe / HCl or Acetic Acid5-(3-Aminophenyl)furan-2-carbothioamideWater/Ethanol, Reflux
NaBH₄ / NiCl₂·6H₂O5-(3-Aminophenyl)furan-2-carbothioamideMethanol, Room Temperature

Substitutions on the Nitrophenyl Ring

The nitrophenyl ring in this compound is susceptible to electrophilic aromatic substitution reactions. The nitro group is a strong deactivating group and a meta-director, meaning that incoming electrophiles will preferentially attack the positions meta to the nitro group (positions 2', 4', and 6' of the phenyl ring). The furan-2-carbothioamide (B93836) substituent is also a deactivating group, further reducing the reactivity of the phenyl ring towards electrophilic attack.

Directing Effects of Substituents:

Nitro Group (-NO₂): Strongly deactivating and meta-directing.

Furan-2-carbothioamide Group: Deactivating and likely ortho-, para-directing to the furan ring itself, but its influence on the phenyl ring is primarily deactivating.

Due to the combined deactivating effects of both substituents, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) are generally required to achieve electrophilic substitution on the nitrophenyl ring. Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a second nitro group.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are often difficult on strongly deactivated rings.

ReactionTypical ReagentsExpected Major Product(s)
BrominationBr₂, FeBr₃5-(2-Bromo-5-nitrophenyl)furan-2-carbothioamide and/or 5-(4-Bromo-3-nitrophenyl)furan-2-carbothioamide
NitrationHNO₃, H₂SO₄5-(3,5-Dinitrophenyl)furan-2-carbothioamide
SulfonationFuming H₂SO₄5-(2-Sulfo-5-nitrophenyl)furan-2-carbothioamide and/or 5-(4-Sulfo-3-nitrophenyl)furan-2-carbothioamide

Cyclization and Condensation Reactions Leading to Fused Heterocyclic Systems

The carbothioamide group in this compound is a versatile functional group that can participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

A common and well-established route to fused heterocycles from thioamides is the Hantzsch thiazole (B1198619) synthesis and related cyclocondensation reactions. In this type of reaction, the thioamide acts as a binucleophile, reacting with a dielectrophilic species to form a new heterocyclic ring.

Formation of Thiazole Derivatives:

The reaction of this compound with α-haloketones is a classic example of the Hantzsch synthesis, leading to the formation of 2,4-disubstituted thiazoles. The reaction proceeds through the initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

Formation of Thiadiazole Derivatives:

The carbothioamide moiety can also be utilized in the synthesis of 1,3,4-thiadiazoles. This can be achieved through oxidative cyclization reactions or by condensation with various one-carbon electrophiles.

ReactantFused Heterocyclic SystemGeneral Reaction Type
α-Haloketones (e.g., phenacyl bromide)ThiazoleHantzsch Thiazole Synthesis
Hydrazonoyl halides1,3,4-Thiadiazole (B1197879)Cyclocondensation
Carbon disulfide (in the presence of a base)1,3,4-Thiadiazole-2-thioneCyclization

Complexation Chemistry and Coordination Potential of this compound

The presence of multiple heteroatoms with lone pairs of electrons, specifically the sulfur and nitrogen atoms of the carbothioamide group and the oxygen atom of the furan ring, endows this compound with significant potential as a ligand in coordination chemistry. The thioamide group, in particular, is known to be an excellent coordinating agent for a wide variety of transition metal ions.

Coordination Modes:

The carbothioamide group can coordinate to metal centers in several ways:

Monodentate Coordination: The ligand can bind to a metal ion through either the sulfur atom or the nitrogen atom. Coordination through the soft sulfur atom is generally favored for soft metal ions, while coordination through the harder nitrogen atom is more likely with hard metal ions.

Bidentate Chelation: The thioamide group can act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms to form a stable chelate ring. This is a very common coordination mode for thioamides.

Bridging Ligand: The thioamide group can bridge two metal centers, with the sulfur atom coordinating to one metal and the nitrogen atom to another.

The furan oxygen and the nitro group can also potentially participate in coordination, leading to higher denticity and the formation of more complex coordination compounds. The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Potential Donor AtomsCoordination ModePotential Metal Ions
Sulfur (Thioamide)MonodentateSoft metals (e.g., Ag⁺, Hg²⁺, Pd²⁺, Pt²⁺)
Nitrogen (Thioamide)MonodentateHard metals (e.g., Fe³⁺, Cr³⁺)
Sulfur and Nitrogen (Thioamide)Bidentate ChelationTransition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺)
Oxygen (Furan)MonodentateLanthanides, Actinides

The study of the coordination chemistry of this compound can lead to the synthesis of novel metal-organic frameworks (MOFs), catalysts, and materials with interesting magnetic and optical properties.

Advanced Applications and Future Research Directions in Materials Science and Chemical Synthesis

Design and Synthesis of Novel Organic Materials Utilizing 5-(3-Nitrophenyl)furan-2-carbothioamide Scaffolds

The this compound scaffold is a promising candidate for the design and synthesis of novel organic materials, owing to the distinct properties conferred by its constituent parts. The furan (B31954) ring serves as a rigid and planar heterocyclic core, while the 3-nitrophenyl group introduces significant electronic modulation as a strong electron-withdrawing group, polarizing the aromatic system. vulcanchem.com The carbothioamide group is a key functional handle, enabling hydrogen bonding and potential for coordination with metal ions. vulcanchem.com

The synthesis of organic materials based on this scaffold can be envisioned through polymerization or by incorporation into larger molecular frameworks. The primary amine of the carbothioamide group, or the aromatic rings, could be functionalized to introduce polymerizable groups. For instance, the introduction of vinyl or acetylene (B1199291) functionalities would allow for addition polymerization, leading to polymers with the this compound unit as a repeating motif. The properties of such polymers, including their thermal stability, conductivity, and optical properties, would be influenced by the rigid furan-nitrophenyl backbone.

Furthermore, the scaffold can be incorporated into conjugated polymers for applications in organic electronics. The π-conjugated system extending across the furan and phenyl rings can be extended through coupling reactions, such as Suzuki or Stille coupling, at various positions on the aromatic rings. The resulting materials could exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitro group's electron-accepting nature could be exploited to create materials with tailored electron affinities for use as n-type semiconductors.

A hypothetical synthetic approach to a polymer incorporating the this compound scaffold is outlined below:

StepDescriptionReagents and Conditions
1Functionalization of the scaffoldIntroduction of a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group) onto the phenyl ring via a suitable substitution reaction.
2PolymerizationRadical or transition-metal-catalyzed polymerization of the functionalized monomer.
3Material ProcessingSolution casting or spin coating to form thin films for device fabrication.

The resulting materials would be characterized by techniques such as gel permeation chromatography (GPC) to determine molecular weight, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal properties, and UV-Vis and fluorescence spectroscopy to investigate optical properties.

Development of Supramolecular Assemblies and Networks

The carbothioamide group in this compound is a powerful hydrogen bond donor and acceptor, making it an excellent functional group for directing the formation of supramolecular assemblies. chemrxiv.orgnih.gov The N-H protons and the sulfur atom of the thioamide can participate in robust N-H···S hydrogen bonds, leading to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

The planarity of the furan and phenyl rings can facilitate π-π stacking interactions between adjacent molecules, further stabilizing the supramolecular architecture. The combination of hydrogen bonding and π-π stacking can lead to the formation of intricate and predictable packing motifs. The nitro group can also participate in weaker C-H···O interactions, providing additional control over the crystal packing. The altered conformational properties of thioamides compared to their amide counterparts can be exploited in the design of these assemblies. nih.gov

The development of such supramolecular structures is of interest for applications in crystal engineering, where the goal is to design materials with specific properties based on their solid-state arrangement. For example, by controlling the intermolecular interactions, it may be possible to create porous materials for gas storage or separation, or materials with specific nonlinear optical properties.

Interaction TypeDonor/AcceptorPotential Supramolecular Motif
Hydrogen BondingN-H (donor), S (acceptor)Chains, sheets, or 3D networks
π-π StackingFuran and phenyl ringsColumnar or herringbone packing
C-H···O InteractionsAromatic C-H (donor), Nitro O (acceptor)Further stabilization of the network

The study of these supramolecular assemblies would involve single-crystal X-ray diffraction to elucidate the precise arrangement of the molecules in the solid state. Computational modeling could also be employed to predict and understand the intermolecular interactions driving the self-assembly process.

Role as a Chemical Building Block for Complex Polyheterocyclic Systems

This compound is a valuable starting material for the synthesis of more complex polyheterocyclic systems. The reactivity of the carbothioamide group allows for a variety of cyclization reactions to form new heterocyclic rings fused to or appended to the furan core. nih.govnih.gov

For instance, the reaction of the thioamide with α-haloketones or α-haloesters can lead to the formation of thiazole (B1198619) derivatives. nih.govnih.gov This Hantzsch-type thiazole synthesis is a well-established method for constructing this important heterocyclic ring system. The resulting 2-(5-(3-nitrophenyl)furan-2-yl)thiazoles would themselves be interesting compounds with potential applications in medicinal chemistry or materials science.

Furthermore, the thioamide functionality can be used to construct other sulfur- and nitrogen-containing heterocycles, such as thiadiazoles. nih.gov Reaction with hydrazonoyl halides, for example, can provide access to 1,3,4-thiadiazole (B1197879) derivatives. nih.govresearchgate.net The versatility of the thioamide group in cyclization reactions makes this compound a key intermediate for the synthesis of a diverse library of polyheterocyclic compounds.

ReagentResulting HeterocycleReaction Type
α-HaloketonesThiazoleHantzsch thiazole synthesis
Hydrazonoyl halides1,3,4-ThiadiazoleCyclocondensation
Ethyl chloroacetateThiazolidinoneCyclocondensation

The synthesis of these complex heterocyclic systems expands the chemical space accessible from the starting furan-2-carbothioamide (B93836) and allows for the generation of molecules with potentially new and interesting biological or material properties.

Exploration of New Synthetic Methodologies for Analogues and Derivatives

The development of new synthetic methodologies for the preparation of analogues and derivatives of this compound is an active area of research. These efforts are aimed at creating a diverse range of compounds with modified properties for various applications.

One area of focus is the functionalization of the furan and phenyl rings. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, can be employed to introduce a wide variety of substituents at different positions on the aromatic rings. nih.gov For instance, C-H arylation has been used to introduce aryl groups at the C3 position of the furan ring in related benzofuran-2-carboxamides. nih.govmdpi.com Such modifications can be used to tune the electronic and steric properties of the molecule, which in turn can influence its material or biological properties.

Another avenue of exploration is the modification of the carbothioamide group. The primary thioamide can be N-acylated or N-alkylated to produce secondary or tertiary thioamides. These modifications can alter the hydrogen bonding capabilities of the molecule and its reactivity in cyclization reactions. The thioamide can also be converted to other functional groups, such as amides or nitriles, providing further synthetic versatility.

Recent advances in synthetic organic chemistry, such as flow chemistry and microwave-assisted synthesis, are also being applied to the synthesis of furan derivatives. researchgate.net These techniques can offer advantages in terms of reaction times, yields, and scalability.

Synthetic StrategyTarget ModificationPotential Reagents/Conditions
Cross-Coupling ReactionsFunctionalization of aromatic ringsPalladium or copper catalysts with boronic acids, organostannanes, or alkenes
C-H Activation/FunctionalizationDirect introduction of substituents on the furan or phenyl ringTransition metal catalysts (e.g., Pd, Ru) with directing groups
N-Functionalization of ThioamideSynthesis of secondary or tertiary thioamidesAcyl chlorides, alkyl halides
Microwave-Assisted SynthesisAccelerated reaction ratesMicrowave reactor

The exploration of these new synthetic methodologies is crucial for expanding the library of this compound derivatives and for enabling the discovery of new materials and molecules with desired properties.

Theoretical Guided Design for Novel Materials and Chemical Transformations

Theoretical and computational chemistry are playing an increasingly important role in the design of new materials and the prediction of chemical reactivity. In the context of this compound, computational methods can be used to guide the design of novel materials and to understand the mechanisms of chemical transformations.

Density functional theory (DFT) calculations can be used to predict the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives. This information can be used to understand the influence of different substituents on the electronic properties of the molecule, which is crucial for the design of materials for organic electronics. For example, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are important parameters for determining the suitability of a material for use in OLEDs or OPVs.

Molecular docking studies can be used to predict the binding of this compound derivatives to biological targets, which can guide the design of new therapeutic agents. nih.gov Computational methods can also be used to study the intermolecular interactions that govern the formation of supramolecular assemblies, aiding in the design of crystalline materials with desired properties.

In the realm of chemical synthesis, computational chemistry can be used to model reaction mechanisms and to predict the outcome of chemical reactions. This can help in the optimization of reaction conditions and in the design of new synthetic routes to analogues and derivatives.

Computational MethodApplicationInformation Gained
Density Functional Theory (DFT)Electronic structure calculationsHOMO/LUMO energies, molecular orbitals, charge distribution, spectroscopic properties
Molecular Dynamics (MD) SimulationsStudy of supramolecular assembliesStability and dynamics of intermolecular interactions
Molecular DockingPrediction of binding to biological targetsBinding affinity and mode of interaction
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of reaction mechanismsTransition state energies, reaction pathways

The synergy between experimental and theoretical approaches is expected to accelerate the discovery and development of new materials and chemical entities based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(3-Nitrophenyl)furan-2-carbothioamide with high purity?

  • Answer : Multi-step synthesis involving condensation reactions between furan-2-carbothioic acid derivatives and 3-nitrophenyl precursors is typical. For example, describes analogous compounds synthesized via coupling reactions under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) . Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients to achieve >95% purity .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments and nitro group effects. X-ray crystallography (e.g., SHELXL refinement ) is critical for confirming 3D conformation, especially for resolving nitro-phenyl and furan ring spatial arrangements. Infrared (IR) spectroscopy identifies thioamide (C=S) stretches near 1200–1250 cm⁻¹ .

Q. How does solubility in propan-2-ol impact formulation for biological assays?

  • Answer : highlights that positional isomers of nitrophenyl-furan derivatives exhibit variable solubility in propan-2-ol (e.g., 5-(3-nitrophenyl)-furan-2-carboxylic acid at 25°C: ~12 mg/mL). Pre-solubilization in DMSO (≤1% v/v) followed by dilution in propan-2-ol is recommended to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved for this compound?

  • Answer : Use SHELXL’s refinement features (e.g., restraints for disordered nitro groups or anisotropic displacement parameters). emphasizes weighting schemes and Hirshfeld surface analysis to validate intermolecular interactions, particularly for the nitro group’s electron density . Pair with DFT calculations (B3LYP/6-31G*) to cross-validate bond lengths .

Q. What computational strategies predict biological target interactions for SAR studies?

  • Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., kinases or cytochrome P450) can identify binding modes. notes that PubChem’s molecular descriptors (e.g., topological polar surface area ~110 Ų, logP ~2.8) predict moderate membrane permeability, guiding analog design . MD simulations (AMBER) assess nitro group flexibility in binding pockets .

Q. How to design analogs to evaluate the nitro group’s role in bioactivity?

  • Answer : Replace the nitro group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) substituents via Pd-catalyzed cross-coupling (Suzuki-Miyaura). ’s comparative analysis of nitrophenyl vs. methoxyphenyl analogs shows altered antimicrobial potency due to electronic effects .

Q. What experimental approaches resolve conflicting bioactivity data across cell lines?

  • Answer : Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to distinguish cytostatic vs. apoptotic effects. recommends dose-response curves (IC₅₀) in ≥3 cell lines (e.g., HeLa, MCF-7) with ROS scavengers (e.g., NAC) to test nitro group-mediated oxidative stress .

Q. How to optimize reaction conditions to prevent nitro group reduction during synthesis?

  • Answer : Avoid reducing agents (e.g., LiAlH₄) and use inert atmospheres (N₂/Ar) during reactions. suggests stabilizing nitro groups via electron-deficient environments (e.g., using trifluoroacetic acid as a solvent) . Monitor by TLC with UV visualization at 254 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.